molecular formula C11H16N2O5S2 B14813662 N,N'-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide

N,N'-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide

Cat. No.: B14813662
M. Wt: 320.4 g/mol
InChI Key: WUDOKVKLIACOAO-UHFFFAOYSA-N
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Description

N,N’-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide: is a chemical compound with the molecular formula C11H16N2O5S2 and a molecular weight of 320.388 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a phenylene ring, which is further substituted with two methanesulfonamide groups. It is a solid at room temperature and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide typically involves the reaction of 2-cyclopropoxy-1,4-phenylenediamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N’-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: New compounds with different functional groups replacing the methanesulfonamide groups.

Scientific Research Applications

Chemistry: N,N’-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive sulfonamide groups.

Industry: In industrial applications, it may be used in the synthesis of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form strong hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropoxy group may enhance the compound’s binding affinity and specificity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

  • N,N’-(1,2-Phenylene)dimethanesulfonamide
  • N,N’-(1,3-Phenylene)dimethanesulfonamide
  • N,N’-(1,4-Phenylene)dimethanesulfonamide

Comparison:

  • N,N’-(2-Cyclopropoxy-1,4-phenylene)dimethanesulfonamide is unique due to the presence of the cyclopropoxy group, which distinguishes it from other phenylene dimethanesulfonamides. This structural feature can influence its reactivity, binding properties, and overall chemical behavior.
  • The cyclopropoxy group provides additional steric and electronic effects, potentially enhancing the compound’s specificity and potency in various applications.

Properties

Molecular Formula

C11H16N2O5S2

Molecular Weight

320.4 g/mol

IUPAC Name

N-[3-cyclopropyloxy-4-(methanesulfonamido)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O5S2/c1-19(14,15)12-8-3-6-10(13-20(2,16)17)11(7-8)18-9-4-5-9/h3,6-7,9,12-13H,4-5H2,1-2H3

InChI Key

WUDOKVKLIACOAO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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